molecular formula C₁₄H₂₁NO₂ B1139926 O,N-didesmethyltramadol CAS No. 144830-18-2

O,N-didesmethyltramadol

Cat. No. B1139926
M. Wt: 235.32
InChI Key:
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Description

O,N-didesmethyltramadol is an alkylbenzene and a ring assembly . It is an opioid derivative which is one of two active metabolites of the opioid analgesic medication tramadol . It is many times less potent than the other active metabolite O-Desmethyltramadol but is still more potent as a mu opioid receptor agonist than tramadol itself .


Synthesis Analysis

Desmetramadol is metabolized in the liver into the active metabolite N,O-didesmethyltramadol via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N,O-didesmethyltramadol by CYP2D6 .


Molecular Structure Analysis

The molecular formula of O,N-didesmethyltramadol is C14H21NO2 . The IUPAC name is 3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol . The molecular weight is 235.32 g/mol .


Chemical Reactions Analysis

Tramadol is a complex drug, being metabolized by polymorphic enzymes and administered as a racemate with the (+)‐ and (−)‐enantiomers of the parent compound and metabolites showing different pharmacological effects . Three main metabolites are formed; O‐desmethyltramadol (ODT), N‐desmethyltramadol (NDT), and N,O‐didesmethyltramadol (NODT) by the CYP 2D6, CYP 2B6, and CYP 3A4 enzymes .


Physical And Chemical Properties Analysis

The molecular weight of O,N-didesmethyltramadol is 235.32 g/mol . The XLogP3 is 2.4 . It has 3 hydrogen bond donor counts .

Scientific Research Applications

Forensic Toxicology

Application Summary

“O,N-didesmethyltramadol” is used in the field of forensic toxicology to assess postmortem redistribution (PMR) of tramadol and its main active metabolite .

Method of Application

The postmortem cardiac and femoral blood samples from 15 cases of fatal tramadol intoxication were obtained to assess the PMR of tramadol and its main active metabolite, O -desmethyltramadol (M1) .

Results or Outcomes

The cardiac-to-femoral blood ratios of 1.40 and 1.28 were obtained for tramadol and M1, respectively .

Pharmacokinetics

Application Summary

“O,N-didesmethyltramadol” is used in pharmacokinetic studies to develop a simultaneous determination method for tramadol and its desmethylates in human plasma .

Method of Application

The method involves protein precipitation using acetonitrile and methanol under basic conditions. Tramadol, O -desmethylate, N -desmethylate, and N,O -didesmethylate were separated on an octadecylsilyl column filled with 3-μm particles using an isocratic mixture of methanol and 0.15 % formic acid in water (35:65, v/v) .

Results or Outcomes

The calibration curves in human plasma of tramadol, O -desmethylate, N -desmethylate, and N,O -didesmethylate were linear over the concentration ranges of 12.5–1600, 2.5–320, 2.5–320, and 2.5–320 ng/mL, respectively .

Clinical Pharmacology

Application Summary

“O,N-didesmethyltramadol” is used in clinical pharmacology to evaluate the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain .

Method of Application

The plasma samples of patients treated with oral tramadol were determined. The plasma concentration ranges of tramadol, O -desmethylate, N -desmethylate, and N,O -didesmethylate were evaluated .

Results or Outcomes

The plasma concentration ranges of tramadol, O -desmethylate, N -desmethylate, and N,O -didesmethyltramadol were 18.2–564, 11.8–137, 4.9–250, and 6.1–147 ng/mL in cancer patients, and 32.8–670, 7.0–84.8, 5.1–317, and 6.7–85.2 ng/mL, respectively, in non-cancer patients .

Safety And Hazards

N,O-Didesmethyltramadol is specifically listed as a Schedule I drug in Canada , presumably due to concerns it may be subject to abuse as a designer drug in a similar manner to other opioid active metabolites such as O-desmethyltramadol and nortilidine .

Future Directions

The potential selectivity and favorable side effect profile of desmetramadol compared to its prodrug, tramadol, makes it more suitable for clinical use . Although scientific evidence on the analgesic activity of tapentadol in both species remains limited, experimental studies indicate potential benefits in animals . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by desmetramadol, thus prolonging the duration of therapeutic benefit .

properties

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNQQLTDXASSR-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932422
Record name 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,N-didesmethyltramadol

CAS RN

144830-18-2, 138853-73-3
Record name 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144830-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,N-Didesmethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,N-DIDESMETHYLTRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N,O-Didesmethyltramadol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
42
Citations
ALPC Godoy, NV De Moraes, EZ Martinez… - Chirality, 2011 - Wiley Online Library
Tramadol (T) is available as a racemic mixture of (+)‐trans‐T and (−)‐trans‐T. The main metabolic pathways are O‐demethylation and N‐demethylation, producing trans‐O‐…
Number of citations: 19 onlinelibrary.wiley.com
YH Ardakani, MR Rouini - Biopharmaceutics & drug disposition, 2007 - Wiley Online Library
By using a high‐performance liquid chromatography method, the pharmacokinetics of the tramadol (T) and its three main metabolites, O‐desmethyltramadol (M1), N‐desmethyltramadol …
Number of citations: 94 onlinelibrary.wiley.com
YH Ardakani, MR Rouini - Journal of pharmaceutical and biomedical …, 2007 - Elsevier
Tramadol, an analgesic agent, and its main metabolites O-desmethyltramadol (M1), N-desmethyltramadol (M2) and O,N-didesmethyltramadol (M5) were determined simultaneously in …
Number of citations: 103 www.sciencedirect.com
DR Allen, C Warnholtz… - Journal of Analytical …, 2022 - academic.oup.com
An interference resulting in the false-positive detection of the synthetic cathinone 4ʹ-methyl-α-pyrrolidinopropiophenone (4-MePPP) in urine was suspected following the recent …
Number of citations: 2 academic.oup.com
M De Leo, M Giorgi, G Saccomanni… - … Journal Devoted to …, 2009 - Wiley Online Library
Tramadol is a centrally acting analgesic drug that has been used clinically for the last two decades to treat pain in humans. The clinical response of tramadol is strictly correlated to its …
S Pinho, A Oliveira, I Costa, CA Gouveia… - Biomedical …, 2013 - Wiley Online Library
Over recent years, hair has become the ideal matrix for retrospective investigation of chronic abuse, including for tramadol. However, in order to exclude the possibility of external …
W Leppert - 2012 - Future Medicine
Cancer pain is generally treated with pharmacological measures, relying on using opioids alone or in combination with adjuvant analgesics. In most cancer patients, pain is successfully …
Number of citations: 0 www.futuremedicine.com
Y Gu, JP Fawcett - Journal of Chromatography B, 2005 - Elsevier
This paper describes an HPLC method for the determination of tramadol and its major active metabolite, O-desmethyltramadol (ODT), in human plasma. Sample preparation involved …
Number of citations: 74 www.sciencedirect.com
S Veeralingam, S Badhulika - Nanoscale, 2020 - pubs.rsc.org
In this work we report for the first time surface functionalization of 2D MoS2 with X (metals: Al, Cu, Sn, Ti) to develop a low-cost, ultra-selective biosensor array based Electronic Tongue (…
Number of citations: 18 pubs.rsc.org
AY HOSSEINZADEH, MR Rouini - 2009 - sid.ir
Background and the purpose of the study: Pharmacokinetic parameters of tramadol and its three metabolites in plasma, saliva and urine following administration of 100 mg single oral …
Number of citations: 13 www.sid.ir

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